molecular formula C15H13FN4O B3197571 1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde CAS No. 1006334-20-8

1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde

Cat. No. B3197571
CAS RN: 1006334-20-8
M. Wt: 284.29 g/mol
InChI Key: YRRPKLKDUQNPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde is involved in the synthesis of reduced 3,4'-bipyrazoles from pyrazole precursors. These compounds are formed through microwave irradiation and undergo further reactions to yield N-formylated or N-acetylated derivatives. The study of their molecular structures and supramolecular assembly reveals significant delocalization of charge and the formation of complex hydrogen bonding networks, highlighting their potential in material science and supramolecular chemistry (Cuartas et al., 2017).

Antimicrobial Activity

Another avenue of research involves the synthesis of novel pyrazole derivatives with antimicrobial properties. These compounds, derived from phenylpyrazole-4-carbaldehyde precursors, have shown promise in screening for antimicrobial activities. Their structural diversity and potential efficacy against various microbial strains suggest a valuable exploration path for new antimicrobial agents (Al-Ghamdi, 2019).

Development of Fluorescent Dyes

The compound also finds application in the development of highly fluorescent dyes. By promoting cyclization reactions, researchers have synthesized compounds with a rigid pyrazoolympicene backbone. These molecules exhibit bright fluorescence and could serve as potential candidates for sensing applications in strongly acidic environments, indicating their significance in fluorescent probe development (Wrona-Piotrowicz et al., 2022).

Corrosion Inhibition

In the realm of materials science, derivatives of this compound have been studied for their potential as corrosion inhibitors. Through theoretical density functional theory (DFT) studies, certain bipyrazolic compounds have been identified to exhibit inhibitive action towards metal corrosion in acidic media. This research suggests their utility in protecting metals from corrosion, offering insights into their practical applications in industrial settings (Wang et al., 2006).

properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O/c1-10-14(8-19(2)17-10)15-11(9-21)7-20(18-15)13-5-3-12(16)4-6-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRPKLKDUQNPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601151583
Record name 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006334-20-8
Record name 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006334-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde
Reactant of Route 2
1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde
Reactant of Route 4
1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.